1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone
Overview
Description
1-(4-(4-Methyl-1H-imidazol-1-yl)phenyl)ethanone is a chemical compound that features an imidazole ring substituted with a methyl group and a phenyl ring substituted with an ethanone group. Imidazole derivatives are known for their broad range of biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Substitution on the Phenyl Ring: The phenyl ring is then substituted with the imidazole ring through a coupling reaction.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(4-Methyl-1H-imidazol-1-yl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanol.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-(4-(4-Methyl-1H-imidazol-1-yl)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
- 1-(4-(1H-imidazol-1-yl)phenyl)ethanone
- 4-(1H-imidazol-1-yl)benzoic acid
- 1-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives
Uniqueness: 1-(4-(4-Methyl-1H-imidazol-1-yl)phenyl)ethanone is unique due to the presence of the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its ability to interact with specific biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1-[4-(4-methylimidazol-1-yl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-7-14(8-13-9)12-5-3-11(4-6-12)10(2)15/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSAOSPGDUFLCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=CC=C(C=C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566844 | |
Record name | 1-[4-(4-Methyl-1H-imidazol-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142161-53-3 | |
Record name | 1-[4-(4-Methyl-1H-imidazol-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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